An In-depth Technical Guide to Key Physicochemical Properties of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogs
An In-depth Technical Guide to Key Physicochemical Properties of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogs
Disclaimer: Data for the specific compound 4-(1H-benzo[d]imidazol-2-yl)morpholine is not available in the reviewed scientific literature. This guide presents a detailed analysis of its closest structural analogs to provide valuable insights for researchers, scientists, and drug development professionals. The primary analogs discussed are 4-((1H-benzimidazol-2-yl)methyl)morpholine and (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione .
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of key structural analogs of 4-(1H-benzo[d]imidazol-2-yl)morpholine. Due to the absence of published data for the target compound, this document focuses on providing a detailed understanding of closely related molecules, which can serve as a valuable reference for the synthesis and study of novel benzimidazole-morpholine derivatives.
Physicochemical Properties
The physicochemical properties of the selected analogs are summarized in the tables below, providing a comparative overview of their key characteristics.
Table 1: General Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-((1H-benzimidazol-2-yl)methyl)morpholine | C12H15N3O | 217.27 |
| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | C12H13N3OS | 247.32 (calculated) |
Table 2: Experimentally Determined Properties
| Compound Name | Melting Point (°C) | Spectroscopic Data |
| 4-((1H-benzimidazol-2-yl)methyl)morpholine | Not explicitly stated. The synthesized product was a solid purified by column chromatography and recrystallized with ethanol. | ¹H NMR (500 MHz, DMSO-d6) δ: 2.51 (s, 4H, morpholine), 3.60 (s, 4H, morpholine), 4.40 (s, 2H, CH₂-morpholine), 7.23–7.26 (m, 2H, Ar-H), 7.49–7.51 (m, 2H, Ar-H), 9.78 (s, 1H, NH).¹³C NMR (150 MHz, DMSO) δ: 49.20, 51.26, 61.81, 65.12, 70.25, 113.29, 124.32 (2C), 126.92, 127.97, 128.26, 134.88.MS (ESI+): m/z calcd for C12H15N3O [M+H]⁺: 218; found 218. |
| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | 240-242 °C (513-515 K) | ¹H NMR (400 MHz, DMSO-d6) δ: 12.9 (1H, s, NH), 7.7 (1H, d, J = 8.0, H-4), 7.54 (1H, d, J = 7.9, H-7), 7.24–7.33 (2H, m, H-5,6), 4.37 (2H, br. t., J = 4.7, NCH₂-morpholine), 4.22 (2H, br. t., J = 4.7, NCH₂-morpholine), 3.82 (2H, br. t., J = 4.9, OCH₂-morpholine), 3.71 (2H, br. t., J = 4.8, OCH₂-morpholine).¹³C NMR (400 MHz, DMSO-d6) δ: 50.19 (NCH₂-morpholine), 52.95 (NCH₂-morpholine), 65.94 (OCH₂-morpholine), 66.62 (OCH₂-morpholine), 112.2 (C-3a), 120.06 (C-4), 121.3 (C-5), 122.6 (C-6), 124.0 (C-7), 133.9 (C-7a), 142.2 (C-2), 148.9 (C=S).IR (ν, cm⁻¹): 1614 (C=N), 1377 (C=S). |
Experimental Protocols
Detailed methodologies for the synthesis of the analog compounds are provided below. These protocols are based on published literature and offer a practical guide for laboratory synthesis.
Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine
Reaction: Substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine.
Materials:
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2-(chloromethyl)-1H-benzimidazole
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Morpholine
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Ethanol for recrystallization
Procedure:
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A mixture of 2-(chloromethyl)-1H-benzimidazole, morpholine, and potassium carbonate is prepared in acetonitrile.
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The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform and methanol (4:1 ratio).
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Upon completion of the reaction, the mixture is cooled, and the solvent is removed using a rotary evaporator.
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The resulting crude solid is purified via column chromatography.
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The purified product is then recrystallized from ethanol to yield 4-((1H-benzimidazol-2-yl)methyl)morpholine.
Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione
Reaction: Willgerodt–Kindler reaction of 2-methylbenzimidazole, morpholine, and sulfur.
Materials:
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2-methylbenzimidazole (1.32 g, 10 mmol)
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Morpholine (1.68 ml, 1.7 g, 20 mmol)
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Sulfur (0.96 g, 30 mmol)
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Methanol
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Benzene for recrystallization
Procedure:
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A reaction mixture of 2-methylbenzimidazole, morpholine, and sulfur is heated in a round-bottomed flask at 215-220 °C (448–453 K) for 18 hours.
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After cooling, the excess morpholine is evaporated under reduced pressure.
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The residue is treated with methanol.
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The resulting solid is filtered off.
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The crude product is recrystallized from benzene to yield (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione (1.52 g, 61% yield).
Visualizations
The following diagrams illustrate the synthetic pathways for the discussed analog compounds.
Caption: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine.
Caption: Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
While no specific signaling pathways involving these analogs were detailed in the searched literature, benzimidazole and morpholine moieties are known to be present in a wide range of biologically active compounds. Further research into the biological activity of these specific analogs could reveal their potential interactions with various cellular pathways.
